

# Fonofos: A Technical Guide to its Chemical Structure and Properties

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## Compound of Interest

Compound Name: Fonofos

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## Introduction

**Fonofos**, an organothiophosphate insecticide, was historically used for the control of soil insects, primarily in corn cultivation.[1] Due to its high toxicity, it is classified as an extremely hazardous substance.[1] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and toxicological characteristics of **Fonofos**, intended for a scientific audience. All quantitative data are presented in structured tables for ease of comparison, and detailed experimental protocols for key properties are described. Furthermore, logical and biological pathways are visualized using Graphviz diagrams.

## Chemical Structure and Identification

**Fonofos** is a chiral compound existing as (R) and (S) enantiomers, with the (R)-isomer being more toxic to insects and a more potent cholinesterase inhibitor.[2][3]

Identifier	Value
IUPAC Name	O-Ethyl S-phenyl ethylphosphonodithioate[1][4][5]
CAS Number	944-22-9[1][4]
Molecular Formula	C <sub>10</sub> H <sub>15</sub> OPS <sub>2</sub> [6][7][8]
Molecular Weight	246.32 g/mol [4][9]
SMILES	CCOP(=S)(CC)Sc1ccccc1[6][10]
InChI	InChI=1S/C10H15OPS2/c1-3-11-12(13,4-2)14-10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3[6][11]
Synonyms	Dyfonate, Dyphonate, Fonophos, N-2790[1]

## Physicochemical Properties

The physicochemical properties of **Fonofos** are critical for understanding its environmental fate and behavior.

Property	Value
Physical State	Light-yellow liquid with an aromatic, mercaptan-like odor[2][6][12]
Boiling Point	130 °C at 0.1 mmHg[1][7][9]
Melting Point	< 25 °C[9]
Density	1.16 g/cm <sup>3</sup> at 25 °C[2][7]
Vapor Pressure	2.8 x 10 <sup>-4</sup> mmHg at 25 °C (3.38 x 10 <sup>-4</sup> mm Hg)[2][9]
Water Solubility	13 - 15.7 mg/L at 20-25 °C[2][4][9]
Log Kow (Octanol-Water Partition Coefficient)	3.90 - 3.94[4][6][9]
Solubility in Organic Solvents	Very soluble in kerosene, xylene, and methyl isobutyl ketone[4]

## Toxicological Properties

**Fonofos** is a highly toxic compound, primarily acting as a cholinesterase inhibitor.<sup>[4][13]</sup>

Toxicity Metric	Species	Value
Acute Oral LD <sub>50</sub>	Rat (male)	6.8 - 18.5 mg/kg <sup>[4][14]</sup>
Rat (female)	3.2 - 7.9 mg/kg <sup>[4][14]</sup>	
Acute Dermal LD <sub>50</sub>	Rabbit (female)	25 mg/kg <sup>[4]</sup>
Rat	147 mg/kg <sup>[4]</sup>	
Guinea Pig	278 mg/kg <sup>[4]</sup>	
Acute Inhalation LC <sub>50</sub> (4-hour)	Rat	0.9 mg/L <sup>[4]</sup>
Avian Acute Oral LD <sub>50</sub>	Mallard Duck	16.9 - 128 mg/kg <sup>[4]</sup>
Northern Bobwhite	12 - 14 mg/kg <sup>[4]</sup>	
Aquatic 96-hour LC <sub>50</sub>	Rainbow Trout	0.05 mg/L <sup>[4]</sup>
Bluegill Sunfish	0.028 mg/L <sup>[4]</sup>	

## Experimental Protocols

The following sections detail the methodologies for determining key physicochemical and toxicological properties of **Fonofos**, based on internationally recognized guidelines.

### Acute Oral Toxicity (LD<sub>50</sub>) Determination (Modified from OECD Guideline 401)

This protocol outlines the determination of the median lethal dose (LD<sub>50</sub>) of a substance when administered orally.

- Test Animals: Healthy, young adult rodents (typically rats), nulliparous and non-pregnant if female, are used.<sup>[3]</sup> Animals are acclimated to laboratory conditions for at least five days prior to the experiment.<sup>[3]</sup>

- **Housing and Feeding:** Animals are housed in individual cages.[3] Standard laboratory diet and water are provided ad libitum.
- **Dose Preparation:** The test substance is prepared in a suitable vehicle (e.g., water, corn oil). The concentration is adjusted to provide the desired dose in a volume that does not exceed 1 mL/100 g body weight.
- **Administration:** The substance is administered by gavage using a stomach tube.[3] A single dose is administered to each animal.[3]
- **Dose Levels:** At least three dose levels are used, with at least five animals per dose level.[3] The dose levels are selected to produce a range of toxic effects and mortality rates.
- **Observation Period:** Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Observations are made frequently on the day of dosing and at least once daily thereafter.
- **Data Analysis:** The LD<sub>50</sub> is calculated using a standard statistical method, such as probit analysis.

## Vapor Pressure Determination (Based on OECD Guideline 104)

This protocol describes the determination of the vapor pressure of a substance.

- **Method Selection:** Several methods are available, including the dynamic method, static method, and isoteniscope method.[6][7] The choice of method depends on the expected vapor pressure range.
- **Apparatus:** A specialized apparatus capable of maintaining a constant temperature and measuring low pressures is required.
- **Sample Preparation:** A pure sample of the test substance is placed in the apparatus.
- **Equilibration:** The system is allowed to reach thermal equilibrium at a specified temperature.

- **Measurement:** The pressure of the vapor in equilibrium with the substance is measured. Measurements are taken at a minimum of two different temperatures.[\[6\]](#)[\[7\]](#)
- **Data Analysis:** The vapor pressure is reported in Pascals (Pa) or millimeters of mercury (mmHg) at a specific temperature. A vapor pressure curve can be generated by plotting the logarithm of the vapor pressure against the reciprocal of the absolute temperature.

## Water Solubility Determination (Based on OECD Guideline 105)

This protocol details the measurement of the water solubility of a chemical substance.

- **Method Selection:** The two primary methods are the column elution method (for solubilities  $< 10^{-2}$  g/L) and the flask method (for solubilities  $> 10^{-2}$  g/L).[\[15\]](#)
- **Apparatus:** For the flask method, a constant temperature water bath, flasks with stoppers, and an analytical instrument for concentration measurement are required.
- **Procedure (Flask Method):**
  - An excess amount of the test substance is added to a known volume of distilled water in a flask.
  - The flask is agitated in a constant temperature bath (e.g., 20 °C) until equilibrium is reached.[\[15\]](#)
  - The solution is then centrifuged or filtered to remove undissolved substance.
  - The concentration of the substance in the aqueous solution is determined using a suitable analytical technique (e.g., chromatography).
- **Data Analysis:** The water solubility is expressed as the mass of the substance per unit volume of water (e.g., mg/L).

## Octanol-Water Partition Coefficient (Log Kow) Determination (Based on OECD Guideline 107)

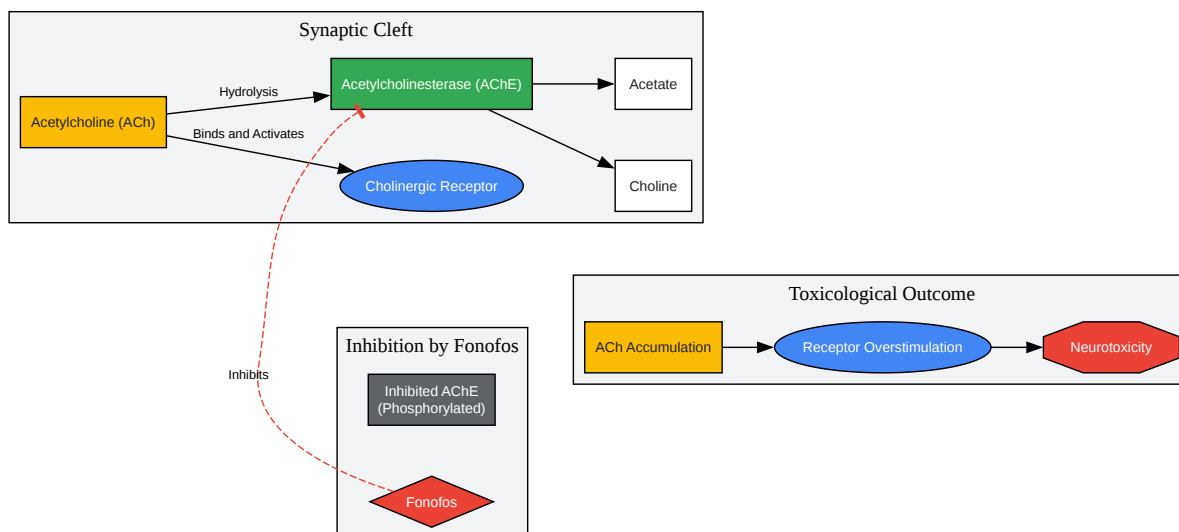
This protocol describes the shake flask method for determining the n-octanol/water partition coefficient.

- Reagents: n-octanol and water, both saturated with the other phase, are required.
- Apparatus: Centrifuge tubes with stoppers, a mechanical shaker, and an analytical instrument for concentration measurement are needed.
- Procedure:
  - A known volume of n-octanol and water are added to a centrifuge tube.
  - A small, known amount of the test substance is added.
  - The tube is shaken until equilibrium is reached.[\[11\]](#)
  - The phases are separated by centrifugation.[\[11\]](#)
  - The concentration of the test substance in both the n-octanol and water phases is determined.[\[11\]](#)
- Data Analysis: The partition coefficient ( $K_{ow}$ ) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm ( $\log K_{ow}$ ).[\[11\]](#)

## Visualizations

### Acetylcholinesterase Inhibition Pathway

**Fonofos** exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE), leading to an accumulation of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. This causes continuous stimulation of cholinergic receptors, resulting in neurotoxicity.

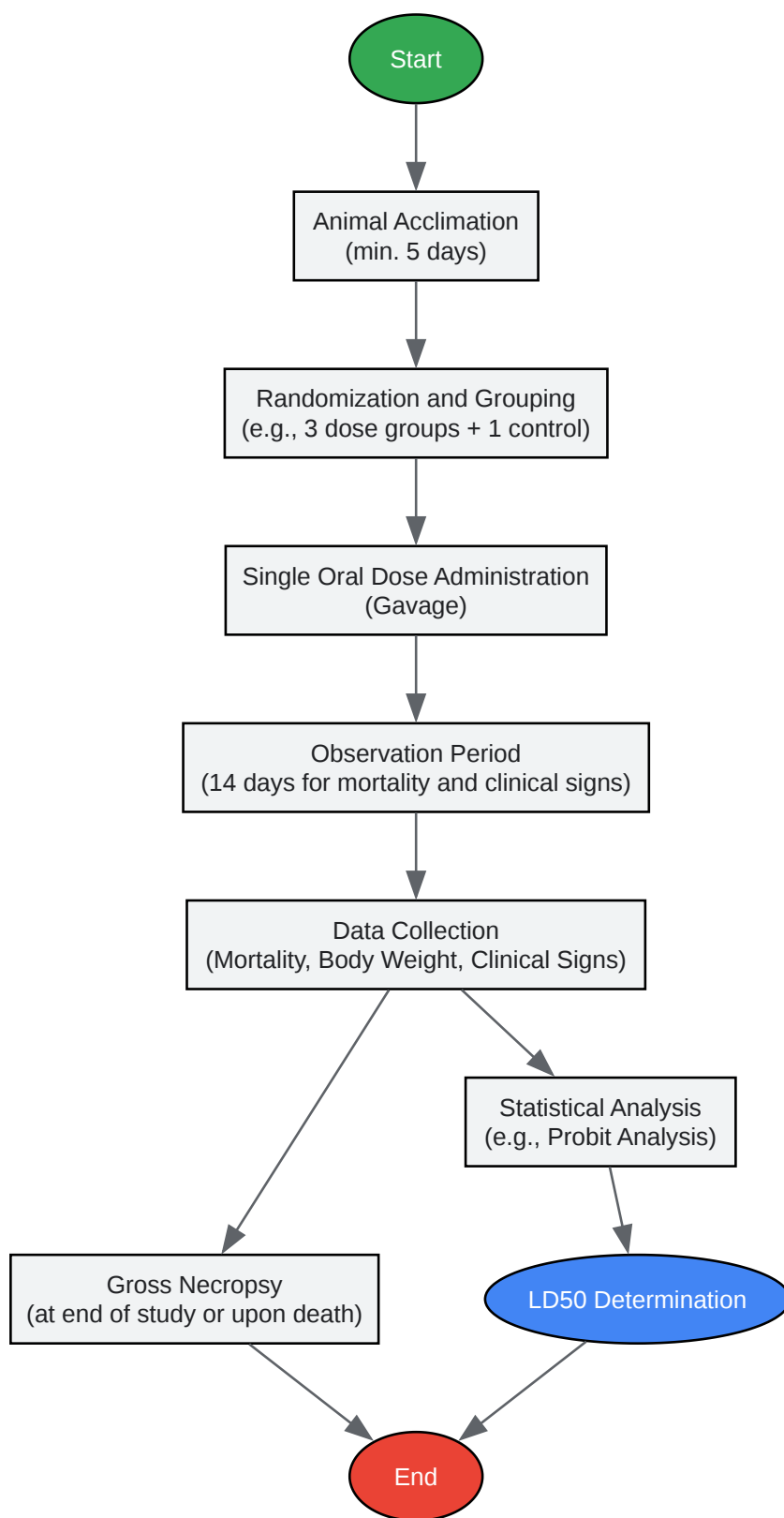


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Caption: Mechanism of acetylcholinesterase inhibition by **Fonofos**.

## Experimental Workflow for Acute Oral LD<sub>50</sub> Study

The following diagram illustrates the key steps in an acute oral toxicity study to determine the LD<sub>50</sub> of a chemical like **Fonofos**.



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Caption: Workflow for an acute oral LD<sub>50</sub> toxicity study.



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